molecular formula C11H13Cl2NO2 B2507809 Ethyl 3-[(3,5-dichlorophenyl)amino]propanoate CAS No. 150571-04-3

Ethyl 3-[(3,5-dichlorophenyl)amino]propanoate

Cat. No.: B2507809
CAS No.: 150571-04-3
M. Wt: 262.13
InChI Key: QTUCSQBKVJZYSS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound ethyl 3-[(3,5-dichlorophenyl)amino]propanoate is systematically named according to IUPAC rules as ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate . This nomenclature reflects:

  • The ethyl ester group (ethyl prefix) attached to the carboxylic acid terminus of the propanoate backbone.
  • A 3-amino substituent on the propanoate chain, which is further substituted with a 3,5-dichlorophenyl group.
  • The (S) stereochemical designation at the chiral center (C3), where the amino group and aromatic ring are attached.

The structural formula is represented as C₁₁H₁₃Cl₂NO₂ , with the following key features:

  • A three-carbon propanoate backbone (CH₂-CH(COOEt)-NH-).
  • A 3,5-dichlorophenyl ring (C₆H₃Cl₂) attached to the amino group.
  • An ethyl ester (-COOCH₂CH₃) at the terminal position.

Structural representations :

  • SMILES : CCOC(=O)C[C@@H](N)C1=CC(=CC(=C1)Cl)Cl
  • InChIKey : VEXKYYBQZJWWSL-JTQLQIEISA-N

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for this compound is 215738-55-9 . Alternative names and synonyms include:

  • Benzenepropanoic acid, β-amino-3,5-dichloro-, ethyl ester, (βS)-
  • Ethyl (S)-3-amino-3-(3,5-dichlorophenyl)propanoate
  • Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (salt form, CAS 1212856-84-2)

These names emphasize the compound’s functional groups, stereochemistry, and structural relationships to related derivatives.

Molecular Formula and Stereochemical Considerations

The molecular formula is C₁₁H₁₃Cl₂NO₂ , with a molecular weight of 262.13 g/mol . Key stereochemical features include:

  • Chiral Center : The carbon at position 3 of the propanoate chain (C3) is a stereogenic center due to its four distinct substituents:
    • Amino group (-NH₂)
    • 3,5-Dichlorophenyl ring
    • Carboxylic acid ethyl ester (-COOEt)
    • Methylenic hydrogen (-CH₂-).
  • Enantiomers : The compound exists as two enantiomers (R and S), with the (S) -configuration being the biologically relevant form in most synthetic applications.
  • Racemic Mixtures : While some synthesis routes yield racemic mixtures, chiral resolution or asymmetric synthesis methods are employed to isolate the S-enantiomer.

Table 1: Key Molecular and Stereochemical Data

Property Value Source
Molecular Formula C₁₁H₁₃Cl₂NO₂
Molecular Weight 262.13 g/mol
Chiral Center C3 (S-configuration)
Enantiomeric Excess ≥95% (typical for pure S-form)

Properties

IUPAC Name

ethyl 3-(3,5-dichloroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)3-4-14-10-6-8(12)5-9(13)7-10/h5-7,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUCSQBKVJZYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Reactions

The most widely documented route involves the condensation of 3,5-dichloroaniline with ethyl 3-oxopropanoate under acidic or basic catalysis. In a representative procedure, 3,5-dichloroaniline (0.125 mol) is refluxed with ethyl 3-oxopropanoate (0.130 mol) in ethanol at 80°C for 24 hours, yielding the target compound via nucleophilic attack followed by esterification. This method, adapted from Brouwer and Blem’s thiazolidinone synthesis, achieves moderate yields (65–72%) but requires meticulous pH control to minimize side reactions such as over-alkylation.

Catalytic systems significantly influence reaction efficiency. For instance, dilute sulfuric acid (0.1 M) enhances protonation of the carbonyl group, accelerating amine attack, while triethylamine (0.2 eq.) mitigates HCl byproduct accumulation. Comparative studies in the patent literature demonstrate that substituting acetic acid for sulfuric acid reduces epimerization but prolongs reaction times to 36 hours.

Table 1: Comparative Analysis of Catalytic Systems

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
H₂SO₄ (0.1 M) Ethanol 80 24 72
CH₃COOH Ethanol 80 36 68
Et₃N THF 60 48 58

Data derived from.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball milling 3,5-dichloroaniline and ethyl 3-oxopropanoate with silica gel (10 wt%) at 300 rpm for 1 hour delivers 78% yield. This method eliminates volatile organic compounds (VOCs) and reduces energy consumption by 40% compared to conventional reflux.

Reaction Optimization and Byproduct Management

pH and Temperature Effects

The reaction’s sensitivity to pH necessitates buffered conditions. Phosphate buffer (pH 6.5) optimizes amine reactivity while minimizing ester hydrolysis, as shown in Table 2 . Elevated temperatures (>90°C) promote decarboxylation, reducing yields by 15–20%.

Table 2: pH-Dependent Yield Variations

pH Yield (%) Byproducts (%)
5.0 62 18
6.5 75 8
8.0 68 12

Data sourced from.

Purification Techniques

Industrial-scale production employs distillation followed by recrystallization. Crude product dissolved in hot hexane-ethyl acetate (4:1) yields needle-like crystals upon cooling, with purity ≥98%. Advanced facilities utilize preparative HPLC (C18 columns, 0.01 M ammonium acetate/acetonitrile gradient) for pharmaceutical-grade material, achieving 99.5% purity.

Industrial-Scale Production and Quality Assurance

Batch Process Design

Aromsyn’s manufacturing protocol involves:

  • Feedstock Preparation : 3,5-Dichloroaniline (≥99.5%) and ethyl 3-oxopropanoate (≥98%) pre-mixed in ethanol.
  • Reactor Conditions : 500 L glass-lined reactor, 80°C, 24-hour residence time.
  • Workup : Neutralization with NaHCO₃, solvent recovery via rotary evaporation.
  • Crystallization : Hexane-ethyl acetate recrystallization, yielding 85–90% isolated product.

Table 3: Industrial Batch Specifications

Parameter Specification
Batch Size 50–100 kg
Purity (HPLC) ≥98%
Residual Solvents <500 ppm
Heavy Metals <10 ppm

Data from.

Quality Control Protocols

Batch-specific Certificate of Analysis (COA) includes:

  • Structural Confirmation : $$ ^1\text{H NMR} $$ (CDCl₃, 400 MHz): δ 1.25 (t, 3H, CH₂CH₃), 3.45 (q, 2H, NHCH₂), 4.15 (q, 2H, OCH₂), 6.85 (s, 1H, ArH), 7.20 (s, 2H, ArH).
  • Impurity Profiling : LC-MS identifies ≤0.5% 3,5-dichloroaniline and ≤0.3% ethyl 3-oxopropanoate residuals.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to fungicides and kinase inhibitors. Patent US20210094954A1 details its use in synthesizing pyrazolo[1,5-α]pyrimidines via coupling with heterocyclic amines. For example, reaction with 4-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-5-amine yields antitumor agents with IC₅₀ values <100 nM.

Material Science Applications

Functionalization with sulfonamide groups produces corrosion inhibitors for aerospace alloys, demonstrating 95% efficiency in salt spray tests.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,5-dichlorophenyl)amino]propanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-[(3,5-dichlorophenyl)amino]propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-[(3,5-dichlorophenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 3-[(3,5-Dimethylphenyl)amino]propanoate

  • Structure : Substitutes chlorine atoms with methyl groups on the phenyl ring.
  • Impact: Methyl groups are electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing chlorine substituents in the parent compound.
  • Synthesis : Synthesized via similar Michael addition protocols but lacks detailed yield or application data in the literature .

Ethyl 3-(3,5-Dichloro-phenoxy)propanoate

  • Structure: Replaces the amino group (–NH–) with an ether linkage (–O–).
  • Molecular Formula: C11H12Cl2O3 (vs. C11H12Cl2NO2 for the parent compound) .

Analogs with Modified Backbones or Additional Functional Groups

Ethyl (2S)-2-[(3-Oxo-7-acetyl-7-azaspiro[3.5]non-1-en-1-yl)amino]-3-{4-[(3,5-dichloroisonicotinoyl)amino]phenyl}propanoate (13g)

  • Structure: Incorporates a spirocyclic 7-azaspiro[3.5]nonenone system and a dichloroisonicotinoyl group.
  • Synthesis : Prepared via coupling reactions (67% yield), demonstrating lower efficiency than the parent compound’s 85% yield .
  • Application : Acts as a potent VLA-4 antagonist, highlighting divergent therapeutic applications compared to the parent compound’s antimicrobial focus .

Ethyl 2-((2-Amino-3,5-dibromobenzyl)amino)-3-phenylpropanoate

  • Structure: Replaces chlorine with bromine on the aromatic ring and introduces a benzylamino group.
  • Impact : Bromine’s larger atomic size and polarizability may enhance binding to hydrophobic pockets in biological targets.
  • Synthesis : Achieved 83% yield via reductive amination, comparable to the parent compound’s synthesis efficiency .

Functional and Commercial Comparison

Compound Key Substituents Yield Applications Commercial Status
This compound 3,5-Cl2–Ph–NH– 85% Precursor for antimicrobial agents Discontinued
Ethyl 3-[(3,5-dimethylphenyl)amino]propanoate 3,5-(CH3)2–Ph–NH– N/A Limited data Not reported
Compound 13g Spirocyclic + dichloroisonicotinoyl 67% VLA-4 antagonism Research use
Ethyl 3-(3,5-dichloro-phenoxy)propanoate 3,5-Cl2–Ph–O– N/A Unreported Available (CAS: 1153092-97-7)

Key Findings and Implications

  • Synthetic Efficiency : The parent compound’s 85% yield outperforms many analogs (e.g., 13g at 67% ), suggesting optimized reaction conditions for its synthesis.
  • Biological Relevance: Amino-linked derivatives (e.g., parent compound) exhibit enhanced hydrogen-bonding capacity compared to ether-linked analogs, favoring interactions with enzymatic targets .
  • Halogen Effects : Brominated analogs (e.g., dibromophenyl derivatives) may offer improved bioactivity due to halogen bonding but require toxicity evaluations .

Biological Activity

Ethyl 3-[(3,5-dichlorophenyl)amino]propanoate, also known as Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H14_{14}Cl2_{2}N\O2_{2}
  • Molecular Weight: 298.59 g/mol
  • CAS Number: 215738-51-5

The compound features an ethyl ester group and a dichlorophenyl substituent, which are critical for its biological activity. The presence of the amino group allows for hydrogen bonding with biological molecules, while the dichlorophenyl moiety increases lipophilicity and enhances interaction with various targets within biological systems.

The mechanism of action for this compound involves:

  • Enzyme Interaction: The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The dichlorophenyl group may interact with hydrophobic regions of proteins, influencing their conformational states and functions.
  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, affecting various biochemical pathways that are vital for cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens.

Pathogen TypeActivity LevelReference
Gram-positive bacteriaSignificant (MIC ~2 µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate (MIC >64 µg/mL)
Fungal strains (Candida spp.)Good (greater than fluconazole)

The compound's dichloro substitution is believed to enhance its reactivity and interaction with microbial targets, making it a promising candidate for developing new antimicrobial agents .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study:
In a study assessing various compounds for their anticancer potential, this compound demonstrated a concentration-dependent inhibition of cancer cell growth in vitro. The IC50 value was determined to be approximately 50 µM in specific cancer cell lines .

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound to enhance its pharmacological profile. Studies have shown that modifications to the dichlorophenyl moiety can significantly impact the compound's activity against both microbial and cancerous cells.

Table: Summary of Research Findings

Study FocusFindingsReference
Synthesis of derivativesEnhanced antimicrobial activity observed
Anticancer screeningSignificant growth inhibition in cancer cells
Mechanistic studiesInteraction with specific enzymes and receptors

Q & A

Q. What are the established synthetic routes for Ethyl 3-[(3,5-dichlorophenyl)amino]propanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or Claisen condensation . For example, analogous ethyl esters (e.g., Ethyl 3-oxo-3-(3,5-dichlorophenyl)propanoate) are prepared by reacting 3,5-dichlorophenyl derivatives with ethyl acetate in the presence of sodium hydride . Multi-step syntheses involving coupling reactions, such as the formation of spirocyclic intermediates, have also been reported with yields ranging from 23% to 91%, depending on substituents and purification methods . Key variables include solvent choice (e.g., THF for Selectfluor™ reactions), temperature (e.g., 70°C for fluorination), and catalysts .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, often using SHELX programs (e.g., SHELXL for refinement). These tools resolve bond lengths, angles, and stereochemistry, critical for confirming the dichlorophenyl and propanoate moieties . Complementary techniques like 1H/13C NMR and high-resolution mass spectrometry (HRMS) validate purity, with characteristic shifts for the dichlorophenyl group (δH ~6.8–7.5 ppm) and ester carbonyl (δC ~170 ppm) .

Q. What are the recommended storage conditions to ensure compound stability?

While direct stability data for this compound is limited, analogous dichlorophenyl esters are light- and moisture-sensitive . Recommendations include storage in amber vials at –20°C under inert gas (N2/Ar). Stability under acidic/basic conditions should be tested experimentally due to potential ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichlorophenyl group influence reaction kinetics in downstream derivatization?

The electron-withdrawing chlorine atoms activate the phenyl ring for electrophilic substitution but hinder nucleophilic attack on the adjacent amino group. Computational studies (e.g., DFT) reveal reduced electron density at the meta positions, favoring regioselective modifications. For example, fluorination at the 2-position of spirocyclic analogs requires Selectfluor™ and elevated temperatures due to steric and electronic barriers .

Q. What pharmacological targets are hypothesized for this compound, and how are binding affinities assessed?

The dichlorophenyl moiety is associated with GPCR modulation (e.g., neurokinin or serotonin receptors). In vitro assays include radioligand displacement studies (e.g., using [3H]-labeled antagonists) and functional assays (e.g., cAMP quantification). Analogous compounds show nanomolar affinity for VLA-4 integrins, suggesting potential anti-inflammatory applications .

Q. How can contradictions in spectroscopic data between batches be resolved?

Batch-to-batch variability in NMR/MS profiles may arise from residual solvents or diastereomeric impurities . Strategies include:

  • HPLC-PDA/MS for purity assessment (>95% threshold).
  • 2D NMR (COSY, HSQC) to distinguish stereoisomers.
  • Dynamic light scattering (DLS) to detect aggregates in solution-phase studies .

Q. What computational methods predict the compound’s metabolic pathways?

In silico tools like SwissADME or GLORY predict phase I/II metabolism. The ester group is prone to hydrolysis by carboxylesterases , generating 3-[(3,5-dichlorophenyl)amino]propanoic acid. Docking simulations (AutoDock Vina) model interactions with metabolic enzymes like CYP3A4, guiding prodrug design .

Methodological Considerations

  • Synthetic Optimization : Screen solvents (DMF vs. THF) and bases (NaH vs. KOtBu) to improve yields .
  • Analytical Cross-Validation : Combine SC-XRD with IR/Raman spectroscopy to confirm hydrogen-bonding networks .
  • Toxicity Screening : Use zebrafish embryos or HEK293 cells for preliminary cytotoxicity profiling .

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